molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid

Cat. No. B188265
M. Wt: 289.4 g/mol
InChI Key: FARITYWNMPFIJN-UHFFFAOYSA-N
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Patent
US04933269

Procedure details

1,1,2-Trimethyl-1H-benz[e]indole, 100 g. was added with stirring to 500 mL of concentrated H2SO4. The mixture was heated at 180° C. for 1/2 h, cooled to 60° C. and poured onto 2 Kg ice. Cautionsly 500 ml of 50% aqueous NaOH was added. After 24 hours at room temperature the solid was filtered off, and 500 mL of saturated aqueous Na2SO4 was added. The resulting solid precipitate was collected, added to the previously filtered solid, and recrystallized from 2 L of H2O. Yield 25 g after overnight vacuum drying at 50° C. The location of the sulfo group was determined as being the 7-position by proton nuclear magnetic resonance measurements.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[CH3:15].[OH:17][S:18](O)(=[O:20])=[O:19]>[OH-].[Na+]>[S:18]([C:13]1[CH:12]=[CH:11][C:9]2[C:10]3[C:2]([CH3:16])([CH3:1])[C:3]([CH3:15])=[N:4][C:5]=3[CH:6]=[CH:7][C:8]=2[CH:14]=1)([OH:20])(=[O:19])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C.
FILTRATION
Type
FILTRATION
Details
After 24 hours at room temperature the solid was filtered off
Duration
24 h
ADDITION
Type
ADDITION
Details
500 mL of saturated aqueous Na2SO4 was added
CUSTOM
Type
CUSTOM
Details
The resulting solid precipitate was collected
ADDITION
Type
ADDITION
Details
added to the previously filtered solid
CUSTOM
Type
CUSTOM
Details
recrystallized from 2 L of H2O
CUSTOM
Type
CUSTOM
Details
Yield 25 g after overnight vacuum drying at 50° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)C1=CC2=C(C=3C(C(=NC3C=C2)C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.